4-Fluorophenoxy-3-formylpyridine
Description
4-Fluorophenoxy-3-formylpyridine is a pyridine derivative featuring a formyl (-CHO) group at the 3-position and a 4-fluorophenoxy (-O-C₆H₄-F) substituent at the 4-position. The formyl group enhances electrophilicity, making it reactive toward nucleophiles, while the fluorophenoxy moiety contributes to lipophilicity and metabolic stability—critical traits in drug design .
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H |
InChI Key |
NBRIGLUDNZEIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-fluorophenol, undergoes a nucleophilic substitution reaction with 3-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenoxy)pyridine.
Formylation Reaction: The resulting 2-(4-fluorophenoxy)pyridine is then subjected to a formylation reaction using a reagent like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position, yielding 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)-pyridine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenoxy)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and pathways.
Industrial Chemistry: It is used as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key pyridine derivatives with fluorinated or functionalized substituents are compared below:
*Data inferred from analogs; experimental values require further validation.
Physicochemical Properties
- Melting Points: Compounds with bulkier substituents (e.g., 2-amino-4-(4-fluorophenyl)pyridine-3-carbonitrile, MW 339.37) exhibit higher thermal stability compared to smaller derivatives like 2-amino-5-fluoropyridine (MW 112.11, mp 93–97°C) . The fluorophenoxy and formyl groups in 4-fluorophenoxy-3-formylpyridine likely increase intermolecular interactions, suggesting a higher melting point than amino-fluoropyridines but lower than carboxy-substituted analogs.
- Solubility: Carboxy and hydroxy groups (e.g., in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine) enhance aqueous solubility, whereas formyl and fluorophenoxy groups may reduce it due to increased lipophilicity .
Research Findings and Data Trends
Spectroscopic Signatures
- IR Spectroscopy : Formyl groups exhibit strong C=O stretches near 1700 cm⁻¹, distinct from nitriles (C≡N ~2200 cm⁻¹) and amines (N-H ~3300 cm⁻¹) .
- ¹H NMR : Fluorine substituents deshield adjacent protons, causing downfield shifts. For example, fluorophenyl protons resonate at δ 7.2–7.8 ppm, whereas formyl protons appear near δ 9.5–10.0 ppm .
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